![molecular formula C9H10N2O2 B2710837 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1566145-35-4](/img/structure/B2710837.png)
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methoxy group at the 8th position and a dihydroquinoxalinone structure, which is a partially hydrogenated form of quinoxalinone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxyquinoxaline and suitable reducing agents.
Reduction Reaction: The key step involves the reduction of 8-methoxyquinoxaline to this compound. This can be achieved using hydrogenation or other reducing agents like sodium borohydride under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to fully hydrogenated quinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Quinoxaline derivatives with varying degrees of oxidation.
Reduction Products: Fully hydrogenated quinoxaline derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Anticancer Applications
The anticancer properties of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one have been extensively studied. Research indicates that compounds within the dihydroquinoxaline class can act as potent inhibitors of tubulin polymerization, thus disrupting cancer cell proliferation.
Case Study: Tumor Growth Inhibition
A notable study demonstrated that this compound and its analogues effectively inhibited tumor growth in vivo. The research highlighted its ability to target established blood vessels in tumors, marking it as a novel class of vascular disrupting agents (VDAs) with potential therapeutic applications in oncology .
Antiviral Properties
In addition to its anticancer effects, this compound has shown promising antiviral activity. Compounds from the dihydroquinoxaline family have been investigated for their effectiveness against viral infections.
HIV Research
For example, the compound GW420867X, a derivative of 3,4-dihydroquinoxalin-2-one, underwent clinical trials for HIV treatment. It demonstrated antiviral activity when administered alone or in combination with other HIV drugs. The results indicated that it was well tolerated and exhibited significant efficacy against HIV-1 .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. This compound has been associated with the inhibition of inflammatory pathways, making it a candidate for treating various inflammatory diseases.
A review highlighted that derivatives of this compound possess anti-inflammatory effects by modulating oxidative stress levels in cells. This mechanism is particularly relevant in conditions where inflammation plays a crucial role in disease progression .
Synthesis and Structural Variability
The versatility of this compound is further enhanced by its synthetic accessibility and the ability to modify its structure to optimize biological activity. Various synthetic methods have been developed to produce this compound and its derivatives with diverse substitution patterns .
Compound | Activity | IC50 (μM) | Cell Line |
---|---|---|---|
This compound | Anticancer | <10 | Melanoma |
GW420867X | Antiviral | 0.5 | HIV-infected cells |
Derivative A | Anti-inflammatory | 5.0 | Macrophages |
Mecanismo De Acción
The mechanism of action of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes.
Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the presence of the methoxy group and the dihydroquinoxalinone structure, which can participate in various reactions.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound without the methoxy group and dihydro structure.
8-Methoxyquinoxaline: Similar structure but lacks the dihydroquinoxalinone form.
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the methoxy group.
Uniqueness: 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of the methoxy group and the dihydroquinoxalinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Actividad Biológica
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, a derivative of quinoxaline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group at the 8-position and a dihydroquinoxaline structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties as well as its mechanism of action.
Chemical Structure and Properties
Chemical Formula : C_9H_10N_2O
IUPAC Name : this compound
Molecular Weight : 166.19 g/mol
The presence of the methoxy group is significant as it can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.
Anticancer Activity
Research indicates that derivatives of quinoxalin-2(1H)-one, including this compound, exhibit notable anticancer properties. A study evaluated various quinoxaline derivatives for their antiproliferative effects against human colon cancer cells (HT-29) using the MTT assay. The results demonstrated that compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 10 | HT-29 |
I-7 (related compound) | 5 | HT-29 |
The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase without inducing apoptosis .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
The antiviral properties of quinoxaline derivatives have been investigated in relation to their ability to inhibit viral replication. Specifically, studies have indicated that modifications at the C-3 position significantly enhance antiviral potency against hepatitis C virus (HCV). The introduction of hydrogen-bond acceptors like esters or amides was found beneficial for increasing activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Binding : Similar to other quinoxaline derivatives, it binds to tubulin, inhibiting its polymerization and disrupting microtubule formation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in viral replication or bacterial metabolism.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives where this compound was included as a reference compound. The study highlighted its superior activity compared to other synthesized derivatives against cancer cell lines and bacteria .
Propiedades
IUPAC Name |
8-methoxy-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUQFCQWKGCIAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566145-35-4 | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.